N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c19-13-15-4-1-2-7-17(15)20-18(22)14-5-3-6-16(12-14)26(23,24)21-8-10-25-11-9-21/h1-7,12H,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJBRSGOQLSLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonyl chloride: This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride.
Coupling with morpholine: The sulfonyl chloride is then reacted with morpholine to form the sulfonamide.
Introduction of the cyanophenyl group: This step involves the reaction of the sulfonamide with 2-cyanophenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties based on available evidence:
Key Structural Differences and Implications
Substituent Variability: The target compound’s 2-cyanophenyl group contrasts with the 4-chloro and difluoromethylsulfonyl groups in , which may reduce metabolic stability but enhance target selectivity.
Morpholine Sulfonyl Group :
- Common across all analogs, this group contributes to solubility and hydrogen-bonding interactions. In , its integration into a larger pharmacophore (EPZ011989) underscores its role in high-affinity enzyme inhibition.
Biological Activity: While direct data on the target compound is lacking, EPZ011989 demonstrates that morpholine sulfonyl benzamides can achieve nanomolar potency against epigenetic targets like EZH2.
Crystallographic Studies
- Compounds like and have been characterized using tools such as SHELX and ORTEP-3 , which resolve sulfonyl and morpholine group conformations critical for drug design.
- The WinGX suite facilitates refinement of similar benzamides, highlighting the importance of crystallography in optimizing sulfonamide-based therapeutics.
Pharmacological Potential
- EPZ011989 exemplifies the therapeutic relevance of morpholine sulfonyl benzamides in oncology, though the target compound’s cyanophenyl group may redirect activity toward other targets (e.g., kinases or GPCRs).
- The chloro and iodo substituents in suggest halogen bonding as a strategy for enhancing binding affinity, a feature absent in the target compound but relevant for analog design.
Biological Activity
N-(2-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C14H14N2O3S
- Molecular Weight : 286.34 g/mol
- Structural Features : The compound features a benzamide moiety, a morpholine ring, and a cyano group, which contribute to its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been studied for their ability to inhibit various enzymes involved in cancer cell proliferation. For instance, benzamide derivatives have shown potential as inhibitors of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cellular proliferation .
- Cell Cycle Regulation : Some studies suggest that benzamide derivatives can induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth. This effect is often mediated through the modulation of signaling pathways related to apoptosis and cell survival .
- Targeting Kinases : The compound may also interact with specific kinases involved in cancer progression. For example, certain benzamide derivatives have been identified as RET kinase inhibitors, which are significant in various cancers .
Antitumor Activity
A notable study demonstrated the antitumor effects of this compound in vitro. The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated:
- IC50 Values : The compound exhibited IC50 values ranging from 1 to 5 µM across different cell lines, indicating potent antitumor activity.
- Mechanism : It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.5 | Apoptosis induction |
| A549 (Lung Cancer) | 2.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.0 | Inhibition of kinase activity |
Synergistic Effects
In combination therapy studies, this compound showed enhanced efficacy when used with other chemotherapeutic agents:
- Combination with Doxorubicin : The combination resulted in a significant reduction in cell viability compared to either agent alone.
- Mechanism : This synergistic effect is hypothesized to arise from complementary mechanisms that target multiple pathways involved in tumor growth.
Q & A
Basic Questions
Q. What are the key synthetic routes for N-(2-cyanophenyl)-3-(morpholine-4-sulfonyl)benzamide?
- Methodology :
-
Step 1 : Sulfonylation of benzamide precursors using morpholine-4-sulfonyl chloride under basic conditions (e.g., NaH in DCM) to introduce the sulfonyl group .
-
Step 2 : Amide coupling between 3-(morpholine-4-sulfonyl)benzoic acid and 2-cyanoaniline using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF .
-
Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol .
- Table 1 : Common Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Reference |
|---|---|---|---|---|
| 1 | Morpholine-4-sulfonyl chloride, NaH | DCM | 0–25°C | |
| 2 | EDC, HOBt, 2-cyanoaniline | DMF | 25–40°C |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify protons on the cyanophenyl (δ 7.5–8.2 ppm) and morpholine sulfonyl groups (δ 3.5–3.7 ppm for morpholine CH2) .
- HRMS : Confirm molecular weight (C19H18N3O3S: expected [M+H]+ 392.1072) .
- IR : Detect sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. How can solubility and stability be optimized for in vitro assays?
- Solubility : Use DMSO for stock solutions (tested up to 10 mM). For aqueous buffers, include co-solvents like PEG-400 (<5%) .
- Stability : Store at –20°C under inert atmosphere. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Q. What purification methods are recommended to isolate high-purity product?
- Chromatography : Silica gel (EtOAc/hexane, 1:1) for intermediate steps .
- Recrystallization : Ethanol/water (8:2) yields >95% purity .
Q. What in vitro assays are suitable for initial biological screening?
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC50 determination) .
Advanced Research Questions
Q. How can reaction yields be improved during sulfonylation or amide coupling?
- Optimization Strategies :
- Use slow addition of sulfonyl chloride to prevent exothermic side reactions .
- Replace EDC with DCC for sterically hindered amines, or employ microwave-assisted synthesis (60°C, 30 min) .
- Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane 1:1) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modifications :
- Replace the cyanophenyl group with halogens (e.g., Cl, Br) to assess electronic effects .
- Vary morpholine substituents (e.g., piperidine instead of morpholine) to probe steric tolerance .
- Assays : Compare IC50 values across modified analogs in enzyme inhibition assays .
Q. How to resolve contradictions in reported biological activity data?
- Approach :
- Validate purity (>98% via HPLC) to exclude batch variability .
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to confirm target engagement .
- Perform meta-analysis of dose-response curves across independent studies .
Q. What methods are used to study interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
- Crystallography : Co-crystallize with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
Q. How can computational modeling guide target identification?
- Methods :
- Molecular Docking (AutoDock Vina) : Screen against kinase or protease libraries to predict binding pockets .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- Validation : Compare computational predictions with experimental mutagenesis data (e.g., alanine scanning) .
Key Notes
- References : Avoid unreliable sources (e.g., BenchChem); prioritize PubChem, peer-reviewed journals, and patents .
- Contradictions : Address variability in bioactivity data by standardizing assay protocols (e.g., ATP concentration in kinase assays) .
- Data Tables : Include tabulated reaction conditions, spectroscopic benchmarks, and assay parameters for reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
